molecular formula C10H16BrN3 B13328823 (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

Cat. No.: B13328823
M. Wt: 258.16 g/mol
InChI Key: ZDCQTLNGDPWLNP-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is a chemical compound with the molecular formula C10H16BrN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted cyclohexylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which is a simple five-membered ring containing two nitrogen atoms.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

    Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.

Uniqueness

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the bromo and cyclohexyl groups, which impart distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to simpler imidazole derivatives.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

InChI

InChI=1S/C10H16BrN3/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h7H,1-6,12H2,(H,13,14)

InChI Key

ZDCQTLNGDPWLNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(N2)CN)Br

Origin of Product

United States

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